molecular formula C40H32Cl2N10O7 B7943528 Nitro blue tetrazolium chloride monohydrate

Nitro blue tetrazolium chloride monohydrate

Cat. No.: B7943528
M. Wt: 835.6 g/mol
InChI Key: LTEDETGZDJGAPI-UHFFFAOYSA-L
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Description

Nitro blue tetrazolium chloride monohydrate is a chemical compound composed of two tetrazole moieties. It is widely used in various scientific fields, particularly in immunology for the sensitive detection of alkaline phosphatase. The compound is known for its ability to form a dark blue dye upon reduction, making it a valuable reagent in histochemistry and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitro blue tetrazolium chloride monohydrate typically involves the reaction of tetrazolium salts with nitrobenzene derivatives. The process requires careful control of reaction conditions, including temperature, pH, and the presence of catalysts to ensure the formation of the desired product. The compound is often prepared in a solution of dimethylformamide (DMF) and stored at controlled temperatures to maintain its stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in bulk and supplied as a crystalline powder or in solution form for various applications .

Chemical Reactions Analysis

Types of Reactions

Nitro blue tetrazolium chloride monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include NADH, NADPH, and various electron donors. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure optimal results .

Major Products Formed

The major product formed from the reduction of this compound is the blue formazan dye. This product is widely used in histochemical staining and diagnostic assays .

Mechanism of Action

The mechanism of action of nitro blue tetrazolium chloride monohydrate involves its reduction to form a blue formazan dye. This reduction is facilitated by electron donors such as NADH and NADPH. The compound acts as an electron acceptor, and the resulting color change is used to indicate the presence of specific enzymes or metabolic activities. The molecular targets include dehydrogenases and oxidases, which catalyze the reduction process .

Comparison with Similar Compounds

Nitro blue tetrazolium chloride monohydrate is unique in its ability to form a stable, insoluble blue dye upon reduction. Similar compounds include:

In comparison, this compound is particularly valued for its stability and intense color change, making it a preferred choice in many diagnostic and research applications.

Properties

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N10O6.2ClH.H2O/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;;/h3-26H,1-2H3;2*1H;1H2/q+2;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDETGZDJGAPI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.O.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32Cl2N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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